What are the fundamental properties of Tetrakis(triphenylphosphine)nickel(0)?
What are the fundamental properties of Tetrakis(triphenylphosphine)nickel(0)?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrakis(triphenylphosphine)nickel(0), with the chemical formula Ni(PPh₃)₄, is a cornerstone organometallic complex in modern synthetic chemistry. This air- and moisture-sensitive, crystalline solid serves as a vital precatalyst for a multitude of organic transformations, most notably in carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. Its utility stems from the nickel center's ability to exist in multiple oxidation states, facilitating catalytic cycles that often involve radical intermediates. This guide provides an in-depth analysis of the fundamental properties of Ni(PPh₃)₄, including its synthesis, structure, reactivity, and spectroscopic characterization, to equip researchers with the essential knowledge for its effective application.
Core Properties
Tetrakis(triphenylphosphine)nickel(0) is a rust-brown to brown crystalline powder.[1] Its fundamental physicochemical properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₇₂H₆₀NiP₄ | [1][2][3] |
| Molecular Weight | 1107.84 g/mol | [1][4] |
| CAS Number | 15133-82-1 | [2][3] |
| Appearance | Dark orange to red-brown crystalline powder | [1][2] |
| Melting Point | 123-128 °C | [1] |
| Sensitivity | Air and moisture sensitive | [5] |
Solubility
| Solvent | Solubility |
| Water | Insoluble |
| Dichloromethane | Soluble |
| Toluene | Soluble |
Note: Qualitative solubility data is based on general descriptions in the provided search results.[6]
Synthesis and Handling
The synthesis of Tetrakis(triphenylphosphine)nickel(0) requires anaerobic conditions due to its sensitivity to oxygen. While a specific detailed protocol for Ni(PPh₃)₄ was not found in the provided search results, a representative synthesis for a closely related and often in-situ formed species, tris(triphenylphosphine)nickel(0), involves the reduction of a nickel(II) salt in the presence of excess triphenylphosphine (B44618). A general approach, adapted from the synthesis of related complexes, is described below.
General Synthetic Protocol
Reaction: NiCl₂ + 4 PPh₃ + 2 Zn → Ni(PPh₃)₄ + 2 ZnCl₂
Materials:
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Anhydrous Nickel(II) Chloride (NiCl₂)
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Triphenylphosphine (PPh₃)
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Zinc dust (activator)
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Anhydrous, deoxygenated solvent (e.g., acetonitrile, toluene)
Procedure:
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Under an inert atmosphere (e.g., nitrogen or argon), anhydrous nickel(II) chloride and a stoichiometric excess of triphenylphosphine are dissolved or suspended in the chosen solvent in a Schlenk flask.
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Zinc dust is added to the mixture to serve as the reducing agent.
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The reaction mixture is stirred at room temperature or gently heated to facilitate the reduction of Ni(II) to Ni(0).
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The progress of the reaction can be monitored by a color change, typically to a reddish-brown solution.
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Upon completion, the reaction mixture is filtered under inert atmosphere to remove zinc salts and any unreacted zinc.
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The solvent is removed under reduced pressure to yield the crude product.
Purification
The crude product can be purified by recrystallization from an appropriate solvent system, such as toluene-hexane, under an inert atmosphere. The purified crystals are then washed with a non-polar solvent like hexane (B92381) and dried under vacuum.
Handling and Storage
Tetrakis(triphenylphosphine)nickel(0) is air and moisture sensitive and should be handled and stored under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It is typically stored at 2-8°C to minimize thermal decomposition.[1]
Molecular Structure and Spectroscopic Characterization
The precise solid-state structure of Tetrakis(triphenylphosphine)nickel(0) has not been definitively reported in the provided search results. However, based on its palladium analogue, a tetrahedral geometry is expected.[7] In solution, Ni(PPh₃)₄ is known to dissociate one phosphine (B1218219) ligand to form the coordinatively unsaturated and highly reactive tris(triphenylphosphine)nickel(0), Ni(PPh₃)₃, which is the active catalytic species in many reactions. The crystal structure of Ni(PPh₃)₃ has been determined and reveals a trigonal planar geometry around the nickel center.[8]
Spectroscopic Data
| Technique | Key Features and Observations |
| ³¹P NMR | In solution, a single broad resonance is often observed at room temperature due to the rapid equilibrium between Ni(PPh₃)₄, Ni(PPh₃)₃, and free PPh₃. The chemical shift is concentration and temperature-dependent. |
| ¹H NMR | The spectrum is dominated by the resonances of the phenyl protons of the triphenylphosphine ligands, typically appearing as complex multiplets in the aromatic region (approx. 7.0-7.8 ppm). |
| Infrared (IR) | The spectrum is characterized by the vibrational modes of the triphenylphosphine ligands. Key bands include those for P-Ph stretching and C-H bending of the phenyl rings. |
| UV-Vis | The electronic spectrum in the visible region is characterized by a strong absorption band, which can be attributed to a π* → π* transition.[9] |
Note: Specific spectral data with detailed experimental conditions were not consistently available in the search results. The information provided is based on general knowledge and data from related compounds.
Reactivity and Catalytic Applications
The chemical behavior of Tetrakis(triphenylphosphine)nickel(0) is dominated by the reactivity of the Ni(0) center and the lability of the triphenylphosphine ligands.
Ligand Dissociation
In solution, Ni(PPh₃)₄ exists in equilibrium with the more reactive 16-electron species, Ni(PPh₃)₃, through the dissociation of a triphenylphosphine ligand. This dissociation is crucial for its catalytic activity as it creates a vacant coordination site for substrate binding.
Oxidative Addition
The coordinatively unsaturated Ni(PPh₃)₃ readily undergoes oxidative addition with a variety of substrates, most notably organic halides (R-X). This step involves the oxidation of the nickel center from Ni(0) to Ni(II) and is a key initiation step in many catalytic cycles. Mechanistic studies suggest that these reactions can proceed through radical pathways involving single electron transfer (SET) to form Ni(I) intermediates.
Catalytic Cross-Coupling Reactions
Tetrakis(triphenylphosphine)nickel(0) is a versatile catalyst for numerous cross-coupling reactions, which are fundamental transformations in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
A generalized catalytic cycle for a nickel-catalyzed cross-coupling reaction is depicted below.
References
- 1. lookchem.com [lookchem.com]
- 2. 032101.03 [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. テトラキス(トリフェニルホスフィン)ニッケル(0) Ni 4-7 % (approx.) | Sigma-Aldrich [sigmaaldrich.com]
- 5. intatrade.de [intatrade.de]
- 6. CAS 15133-82-1: Tetrakis(triphenylphosphine)nickel [cymitquimica.com]
- 7. Tetrakis(triphenylphosphine)nickel(0) | C72H60NiP4 | CID 11979963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
